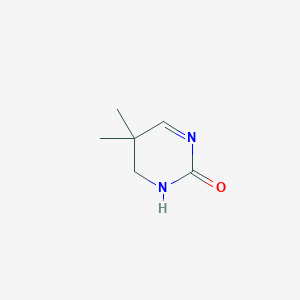![molecular formula C26H23NO2 B14629944 [1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- CAS No. 55087-76-8](/img/structure/B14629944.png)
[1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two phenyl rings connected by a single bond, with an amine group attached to one of the phenyl rings and two methoxyphenyl groups attached to the nitrogen atom of the amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between bromobenzene and phenylboronic acid in the presence of a palladium catalyst.
Introduction of Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using aniline and a suitable leaving group, such as a halide.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be attached to the nitrogen atom of the amine group through a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halides.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amine groups.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学研究应用
Chemistry
In chemistry, [1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, such as its ability to act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, [1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in manufacturing processes.
作用机制
The mechanism of action of [1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
[1,1’-Biphenyl]-4-amine: Lacks the methoxyphenyl groups, resulting in different chemical properties and applications.
N,N-Dimethyl-4-aminobiphenyl: Contains methyl groups instead of methoxyphenyl groups, leading to variations in reactivity and biological activity.
4-Methoxy-N-phenylbenzamide: Similar structure but with an amide group instead of an amine group, affecting its chemical behavior and uses.
Uniqueness
The presence of the methoxyphenyl groups in [1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- imparts unique chemical properties, such as increased electron-donating ability and enhanced stability. These features make the compound particularly valuable in specific applications, such as in the synthesis of advanced materials and in medicinal chemistry research.
属性
CAS 编号 |
55087-76-8 |
|---|---|
分子式 |
C26H23NO2 |
分子量 |
381.5 g/mol |
IUPAC 名称 |
N,N-bis(4-methoxyphenyl)-4-phenylaniline |
InChI |
InChI=1S/C26H23NO2/c1-28-25-16-12-23(13-17-25)27(24-14-18-26(29-2)19-15-24)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-19H,1-2H3 |
InChI 键 |
PLNCGRLKUTXAOL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


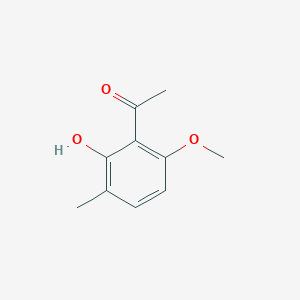
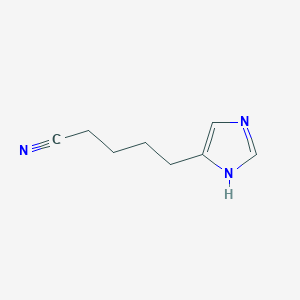
![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
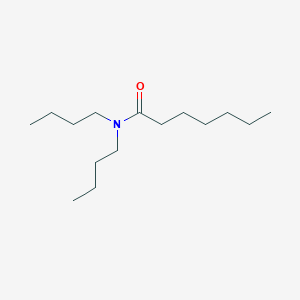

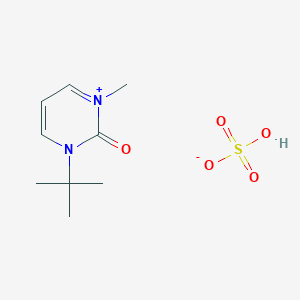
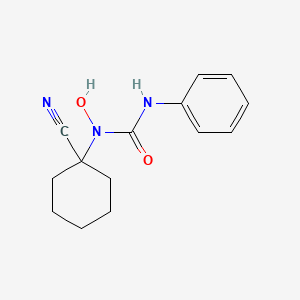

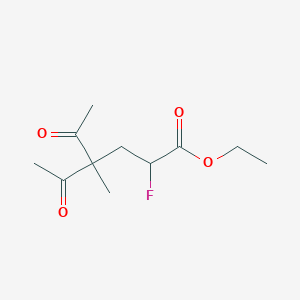
![N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14629900.png)
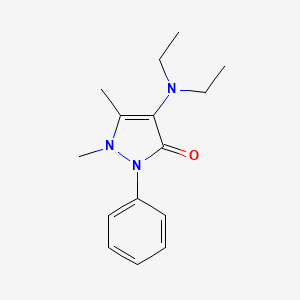
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14629907.png)
